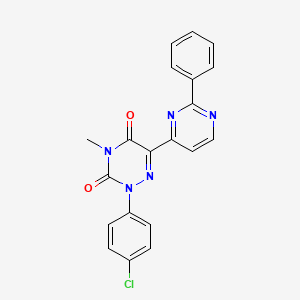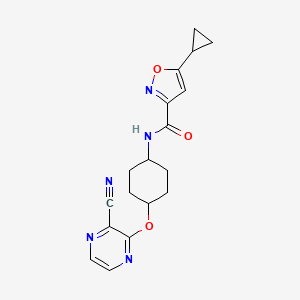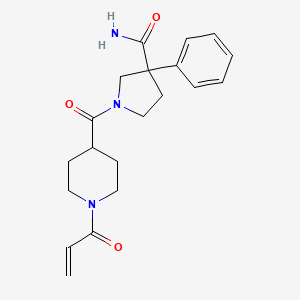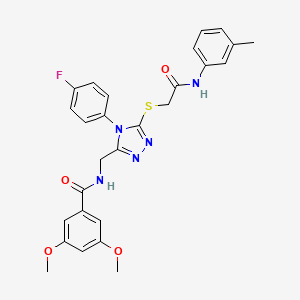
N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a thiadiazole ring, a pyridazine ring, and a thiophene ring. Thiadiazole derivatives are known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Pyridazine derivatives are also known for their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. As a general rule, the compound could undergo reactions typical for thiadiazole, pyridazine, and thiophene rings .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and functional groups. For example, it is likely to be soluble in polar solvents due to the presence of polar functional groups .Aplicaciones Científicas De Investigación
The compound is a complex molecule with a fused heterocyclic structure. Let’s explore its chemical properties and structural features.
Chemical Structure: The compound consists of the following components:
Antibacterial and Antifungal Properties: Imidazole derivatives have been investigated for their antibacterial and antifungal effects. They may inhibit microbial growth by interfering with essential cellular processes.
Anticancer Potential: Certain imidazole-based compounds demonstrate promising anticancer activity. For instance, the compound “2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide” has shown significant activity against colon cancer, melanoma, and ovarian cancer cell lines .
Anti-Inflammatory and Antioxidant Effects: Imidazole derivatives may modulate inflammatory responses and scavenge free radicals due to their antioxidant properties.
Antidiabetic and Antipyretic Effects: Some imidazole-containing compounds exhibit antidiabetic effects by influencing glucose metabolism. Additionally, they may have antipyretic properties.
Drug Development
Imidazole serves as a crucial synthon in drug development. Several commercially available drugs contain a 1,3-diazole ring, which is the core structure of imidazole. Examples include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) among others .
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for thiadiazol and pyridazin groups
Mode of Action
Compounds with similar structures, such as those containing a thiadiazol group, have been reported to show various biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The compound might interact with its targets, leading to changes in their function or activity.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the reported activities of similar compounds, it could potentially have effects such as modulation of enzyme activity, alteration of signal transduction pathways, or interaction with dna .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[6-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S3/c1-2-4-14-21-22-16(27-14)18-12(23)9-26-13-7-6-11(19-20-13)17-15(24)10-5-3-8-25-10/h3,5-8H,2,4,9H2,1H3,(H,17,19,24)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRURGQWSOUTOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


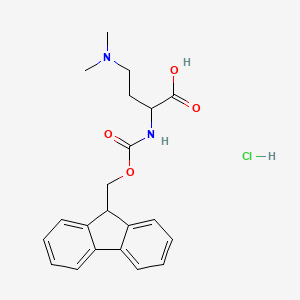
![N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
![2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol](/img/structure/B2469335.png)

![N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2469337.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)
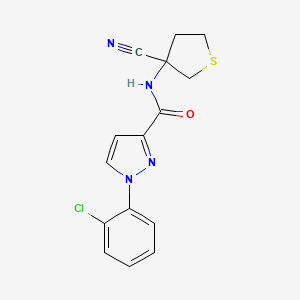
![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2469341.png)
